2,6-Dichlorobenzyl chloride

Descripción general

Descripción

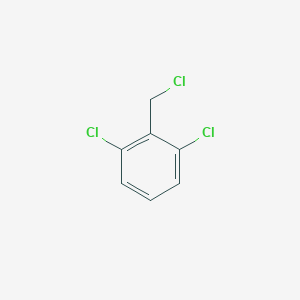

2,6-Dichlorobenzyl chloride (CAS 2014-83-7) is an organochlorine compound with the molecular formula C₇H₅Cl₃ and a molecular weight of 195.47 g/mol . Structurally, it consists of a benzene ring substituted with chlorine atoms at the 2 and 6 positions, along with a chloromethyl (-CH₂Cl) group at the benzylic position. This configuration confers high reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical manufacturing. For instance, it is used to prepare thiols, hydrazinecarbothioates, and esters through nucleophilic substitution reactions . Its lipophilic nature also enhances the solubility of derived compounds in organic solvents, which is advantageous in drug formulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzyl chloride can be synthesized through the chlorination of benzyl chloride. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the benzyl ring .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of toluene derivatives. The process involves the use of chlorine gas and a catalyst, often conducted in a continuous flow reactor to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichlorobenzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: It can be oxidized to form 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid under appropriate conditions.

Reduction Reactions: It can be reduced to form 2,6-dichlorotoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products:

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

2,6-Dichlorobenzyl chloride serves as a key intermediate in the synthesis of various organic compounds. Notably, it is utilized in the production of:

- Dyes and Pigments : The compound is employed in synthesizing different dyes due to its chlorinated aromatic structure, which enhances color stability and intensity.

- Pharmaceuticals : It acts as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and antibacterial agents. For instance, the chlorinated benzyl moiety is often found in compounds designed to inhibit bacterial growth.

Agricultural Applications

The compound is also significant in agriculture:

- Pesticides and Herbicides : this compound is used to synthesize various pesticides and herbicides. Its derivatives have shown effective pest control properties against a range of agricultural pests. The synthesis of 2,6-dichlorobenzaldoxime from this compound demonstrates its utility in developing pest control agents .

Industrial Applications

In industrial chemistry, this compound finds applications in:

- Resin Production : It is used as a raw material for synthetic resins, which are critical in manufacturing plastics and coatings.

- Chemical Intermediates : The compound serves as an important intermediate for producing other chlorinated compounds used in various industrial processes.

Case Study 1: Synthesis of 2,6-Dichlorobenzaldoxime

A study demonstrated the conversion of this compound into 2,6-dichlorobenzaldoxime through chlorination processes. This reaction was optimized using concentrated sulfuric acid as a catalyst, yielding high purity products suitable for use as pesticides .

Case Study 2: Development of Antibacterial Agents

Research highlighted the synthesis of novel antibacterial agents derived from this compound. These compounds exhibited significant activity against resistant bacterial strains, showcasing the potential for developing new therapeutic options .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Organic Synthesis | Dyes and pigments | Various chlorinated dyes |

| Pharmaceuticals | Active pharmaceutical ingredients (APIs) | Anti-inflammatory agents |

| Agriculture | Pesticides and herbicides | Insecticides |

| Industrial Chemistry | Synthetic resins | Various plastic formulations |

Mecanismo De Acción

The mechanism of action of 2,6-Dichlorobenzyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes the benzyl carbon highly susceptible to nucleophilic attack, facilitating various substitution reactions . The compound can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .

Comparación Con Compuestos Similares

Structural Analogs and Reactivity

The reactivity and applications of 2,6-dichlorobenzyl chloride are best understood in comparison to structurally related benzyl halides (Table 1).

Table 1: Key Properties of this compound and Analogous Compounds

Key Observations:

- Reactivity Trends: The electron-withdrawing chlorine atoms at the 2 and 6 positions activate the benzylic halide for nucleophilic substitution. This makes this compound more reactive than mono-chlorinated analogs like 2-chlorobenzyl chloride (2-CBC) and 4-chlorobenzyl chloride (4-CBC). Its brominated analog (2,6-dichlorobenzyl bromide) exhibits even higher reactivity due to bromine’s superior leaving group ability .

- Synthetic Advantages : Unlike benzyl chloride, 2,6-dichlorobenzyl bromide avoids side reactions such as alkylation of the pteridine ring in folic acid esterification, enabling cleaner product formation .

Physicochemical Properties

- Lipophilicity: The dichloro substitution significantly increases lipophilicity.

- Stability : The steric and electronic effects of chlorine substituents enhance stability during storage and reactions compared to less substituted analogs.

Actividad Biológica

2,6-Dichlorobenzyl chloride (2,6-DCBC) is a chlorinated aromatic compound with significant applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This article reviews the biological activity of 2,6-DCBC, focusing on its antimicrobial properties, toxicity, and potential therapeutic uses.

2,6-DCBC is characterized by its empirical formula and a molecular weight of approximately 176.02 g/mol. It is typically synthesized through the chlorination of 2,6-dichlorotoluene in the presence of suitable catalysts under light conditions, achieving high yields and purity levels exceeding 90% . The compound appears as a white crystalline solid and is known for its stability and reactivity due to the presence of chlorine atoms.

Antimicrobial Activity

Antibacterial Properties

Research indicates that 2,6-DCBC exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Studies have shown that 2,6-DCBC can inhibit the growth of this pathogen effectively.

- Escherichia coli : The compound also demonstrates significant antibacterial effects against E. coli, making it a potential candidate for use in disinfectants and antiseptics.

The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antifungal Activity

In addition to its antibacterial properties, 2,6-DCBC has been evaluated for antifungal activity. It has shown effectiveness against various fungal strains, including those responsible for infections in agricultural settings. The compound's ability to disrupt fungal cell membranes contributes to its antifungal efficacy .

Toxicological Profile

Despite its beneficial applications, 2,6-DCBC poses certain health risks. Acute exposure can lead to respiratory distress and skin irritation. Long-term exposure may result in sensitization reactions or chronic respiratory issues such as reactive airways dysfunction syndrome (RADS) .

Toxicity Data Summary

| Endpoint | Value |

|---|---|

| Acute toxicity (oral) | LD50 > 500 mg/kg |

| Skin irritation | Moderate to severe |

| Eye irritation | Severe |

| Carcinogenic potential | Not classified |

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study published in Frontiers in Microbiology evaluated the effectiveness of 2,6-DCBC in agricultural applications against fungal pathogens. Results indicated a significant reduction in fungal biomass when treated with varying concentrations of 2,6-DCBC . -

Pharmaceutical Applications :

Research has explored the use of 2,6-DCBC as an intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for potential use in treating bacterial infections due to their enhanced bioactivity compared to parent compounds . -

Environmental Impact Study :

A study assessing the environmental persistence of 2,6-DCBC suggested that while it is biodegradable under certain conditions, its chlorinated nature raises concerns regarding bioaccumulation and ecological toxicity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-dichlorobenzyl chloride, and how do they influence experimental handling?

- Answer : this compound (C₇H₅Cl₃, MW 195.47) is a white crystalline solid with a melting point of 36–39°C and boiling point of 117–119°C at 14 Torr. Its corrosive nature (R34 hazard code) necessitates handling in a fume hood with PPE (gloves, goggles) to avoid skin/eye contact. The compound’s low boiling point suggests volatility, requiring sealed systems during reflux or distillation. Its stability under anhydrous conditions is critical for nucleophilic substitution reactions .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A standard route involves chlorination of 2,6-dichlorotoluene using chlorine gas or sulfuryl chloride under radical initiation (e.g., UV light). Alternative methods include Friedel-Crafts alkylation of dichlorobenzene derivatives. Purity is typically confirmed via GC-MS or NMR, with yields optimized by controlling stoichiometry and reaction time (e.g., 63–99% yields reported in analogous chlorination reactions) .

Q. How should researchers safely purify and store this compound?

- Answer : Purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) is recommended. Storage requires airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis. Contamination with moisture leads to decomposition into 2,6-dichlorobenzyl alcohol, detectable by IR (O-H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can nucleophilic substitution reactions of this compound be optimized for azide synthesis?

- Answer : In a validated protocol, this compound reacts with sodium azide (NaN₃) in acetone/water with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Optimal conditions: 1:1.2 molar ratio (chloride:NaN₃), 50°C for 6 hours, yielding 99% 2,6-dichlorobenzyl azide. Reaction progress is monitored by TLC (Rf = 0.6 in EtOAc/heptane 1:9) .

Q. What analytical techniques are most effective for characterizing this compound derivatives?

- Answer :

- GC-MS/MS : For trace analysis (e.g., detection limits of 0.1 ppm in environmental samples) using DI-HS-SPME extraction .

- NMR : ¹H NMR (CDCl₃) shows characteristic benzyl CH₂ signals at δ 4.68 ppm (singlet). ¹³C NMR confirms substitution patterns (e.g., δ 136.4 ppm for aromatic carbons) .

- X-ray crystallography : Resolves stereochemistry in coordination complexes (e.g., Zn-organometallics) .

Q. How does the position of chlorine substituents affect the reactivity of this compound in organometallic synthesis?

- Answer : The 2,6-dichloro configuration enhances steric hindrance, directing Grignard or organozinc reactions to the benzylic position. For example, 2,6-dichlorobenzylzinc chloride (0.5 M in THF) reacts selectively with electrophiles like aldehydes, forming chiral alcohols with >90% enantiomeric excess when using chiral ligands .

Q. Methodological Challenges and Data Analysis

Q. How can researchers resolve contradictions in reported yields for this compound derivatives?

- Answer : Discrepancies often arise from side reactions (e.g., hydrolysis or dimerization). Systematic optimization via Design of Experiments (DoE) is recommended:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response surface analysis : Identifies optimal conditions (e.g., 60°C in DMF maximizes amidation yields) .

Q. What computational tools predict the bioactivity of this compound derivatives in drug design?

- Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like collagenase. For example, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid shows ΔG = –6.5 kcal/mol binding to collagenase via hydrogen bonds (Gln215, 1.96 Å) and π-π stacking (Tyr201, 4.25 Å) .

Q. Safety and Environmental Considerations

Q. What are the environmental risks of this compound, and how can they be mitigated?

Propiedades

IUPAC Name |

1,3-dichloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOBESSDSGODDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047768 | |

| Record name | alpha-2,6-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2014-83-7 | |

| Record name | 2,6-Dichlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2014-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,2,6-Trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-2,6-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30102489TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.